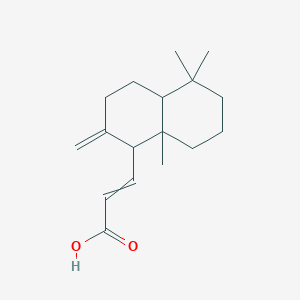
17Beta-Estradiol-13C2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
17Beta-Estradiol-13C2: is a labeled compound of 17Beta-Estradiol, where two carbon atoms are replaced with carbon-13 isotopes. 17Beta-Estradiol is a potent estrogen steroid hormone that plays a crucial role in the regulation of the reproductive and sexual functions in females. The labeled version, this compound, is primarily used in scientific research to study the metabolism and pharmacokinetics of estradiol in biological systems .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 17Beta-Estradiol-13C2 involves the incorporation of carbon-13 isotopes into the estradiol molecule. This can be achieved through various synthetic routes, including the use of labeled precursors in the synthesis of estradiol. The reaction conditions typically involve the use of catalysts and specific reagents to ensure the incorporation of the isotopes at the desired positions .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using labeled carbon sources. The process includes multiple steps of purification and quality control to ensure the isotopic purity and chemical integrity of the final product. Techniques such as isotope dilution liquid chromatography tandem mass spectrometry (ID-LC-MS/MS) are employed to verify the isotopic composition and concentration .
Chemical Reactions Analysis
Types of Reactions: 17Beta-Estradiol-13C2 undergoes various chemical reactions, including:
Oxidation: Conversion to estrone or other oxidized metabolites.
Reduction: Reduction of the keto group to form different hydroxylated metabolites.
Substitution: Reactions involving the substitution of functional groups on the steroid backbone.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents or nucleophiles under controlled temperature and pH conditions.
Major Products: The major products formed from these reactions include various hydroxylated and oxidized derivatives of estradiol, which are studied for their biological activity and metabolic pathways .
Scientific Research Applications
Chemistry: 17Beta-Estradiol-13C2 is used as a tracer in chemical studies to understand the metabolic pathways and reaction mechanisms of estradiol. It helps in identifying the intermediates and final products of estradiol metabolism .
Biology: In biological research, this compound is used to study the distribution, metabolism, and excretion of estradiol in living organisms. It provides insights into the hormonal regulation and its effects on various biological processes .
Medicine: In medical research, this compound is used to investigate the pharmacokinetics and pharmacodynamics of estradiol-based therapies. It helps in understanding the efficacy and safety of hormone replacement therapies and other estrogen-related treatments .
Industry: In the pharmaceutical industry, this compound is used in the development and testing of new drugs that target estrogen receptors. It aids in the design of more effective and safer therapeutic agents .
Mechanism of Action
17Beta-Estradiol-13C2 exerts its effects by binding to estrogen receptors (ERα and ERβ) in target cells. Upon binding, the estrogen receptor complex translocates to the nucleus, where it interacts with specific DNA sequences to regulate gene transcription. This modulation of gene expression leads to various physiological effects, including the regulation of reproductive functions, bone density, and cardiovascular health .
Comparison with Similar Compounds
17Beta-Estradiol-2,3,4-13C3: Another labeled version with three carbon-13 isotopes.
Estrone: An oxidized form of estradiol with similar estrogenic activity.
Estriol: A hydroxylated metabolite of estradiol with distinct biological effects.
Uniqueness: 17Beta-Estradiol-13C2 is unique due to its specific labeling with carbon-13 isotopes, which allows for precise tracking and analysis in metabolic studies. This makes it a valuable tool in research compared to its unlabeled counterparts .
Properties
Molecular Formula |
C18H24O2 |
|---|---|
Molecular Weight |
274.37 g/mol |
IUPAC Name |
(8R,9S,13S,14S,17S)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C18H24O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h3,5,10,14-17,19-20H,2,4,6-9H2,1H3/t14-,15-,16+,17+,18+/m1/s1/i10+1,12+1 |
InChI Key |
VOXZDWNPVJITMN-UDTNTQLLSA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C3C=C[13C](=[13CH]4)O |
Canonical SMILES |
CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



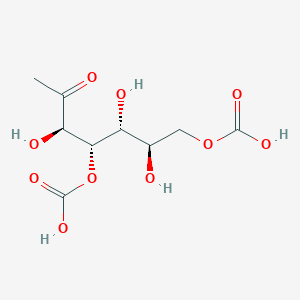

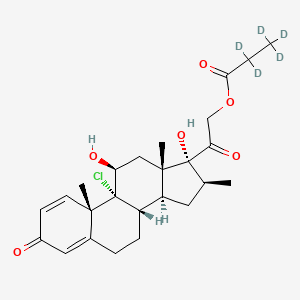
![(2R)-1-(4-cyanopyridin-2-yl)-N-[(1S)-1-[(3,3-difluorocyclobutyl)carbamoyl]-2,3-dihydroinden-1-yl]-N-(3,5-difluorophenyl)-5-oxopyrrolidine-2-carboxamide](/img/structure/B12428643.png)
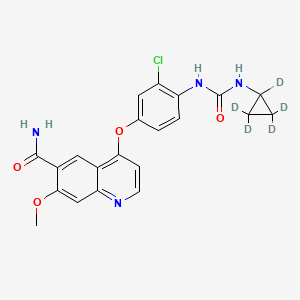

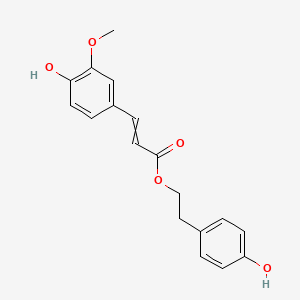
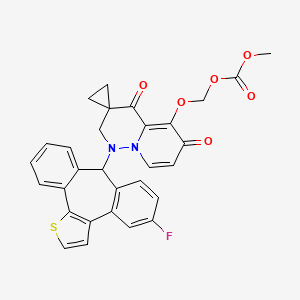
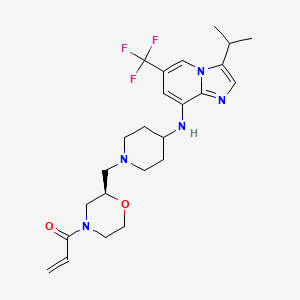
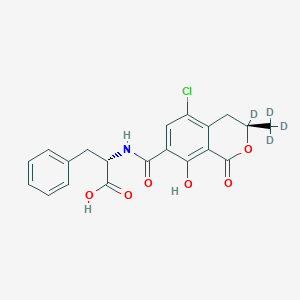
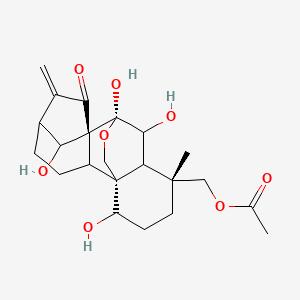
![2-[[4-(trifluoromethyl)phenyl]methyl]-[1,2]thiazolo[5,4-b]pyridin-3-one](/img/structure/B12428667.png)
